N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide
Description
Properties
CAS No. |
89242-44-4 |
|---|---|
Molecular Formula |
C22H24N2O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N,N-diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H24N2O3/c1-5-24(6-2)22(25)18-12-16-13-19(26-3)20(27-4)14-17(16)21(23-18)15-10-8-7-9-11-15/h7-14H,5-6H2,1-4H3 |
InChI Key |
MDTYGTRMNOXTQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=CC(=C(C=C2C(=N1)C3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the isoquinoline derivative with diethylamine and a suitable carboxylating agent, such as phosgene or carbonyl diimidazole.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide involves intricate synthetic pathways that leverage the unique structural features of isoquinoline derivatives. The compound is characterized by its diethyl amide functional group and methoxy substituents, which enhance its biological activity.
Table 1: Synthetic Pathways
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Ethyl bromide + 6,7-dimethoxyisoquinoline | N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline |
| 2 | Carboxylic acid derivatives | This compound |
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vivo studies demonstrated that it could inhibit the proliferation of colorectal cancer cells by modulating key signaling pathways such as IL-6/JAK2/STAT3. The compound significantly reduced the expression of inflammatory markers associated with cancer progression .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been implicated in the modulation of neurotoxic metabolites and may serve as a therapeutic candidate for neurodegenerative diseases like Huntington's disease by inhibiting key enzymes involved in neurotoxicity .
Colorectal Cancer Study
A significant study involved administering this compound to Wistar rats with induced colorectal carcinoma. Results indicated a marked decrease in tumor size and improved biochemical markers related to oxidative stress and inflammation .
Neuroprotection in Huntington's Disease Models
In preclinical models of Huntington's disease, the compound was shown to reduce neurotoxicity by inhibiting the formation of harmful metabolites. This suggests its potential utility in treating neurodegenerative disorders .
Conclusion and Future Directions
This compound shows promise as a multi-functional compound with applications in cancer therapy and neuroprotection. Future research should focus on:
- Detailed mechanistic studies to elucidate its action at the molecular level.
- Clinical trials to assess its efficacy and safety in human subjects.
The ongoing exploration of this compound could lead to significant advancements in therapeutic strategies for cancer and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
Gene Expression Modulation: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Group Variations
The compound shares structural homology with several isoquinoline derivatives, differing primarily in substituent patterns and core saturation. Below is a comparative analysis:
Functional Implications of Structural Variations
Carboxamide Position and Substitution: The 3-carboxamide group in the target compound contrasts with 2-carboxamide derivatives (e.g., 6f). Position 3 may offer better steric accessibility for target binding compared to position 2 .
Methoxy Group Effects: The 6,7-dimethoxy pattern is conserved across analogues (e.g., 6f, ), suggesting a role in electron donation and solubility. However, in cyclopropane derivatives (), methoxy groups are absent, highlighting their importance in isoquinoline-based systems.
Solubility and Lipophilicity Trends (Predicted)
Research Findings and Pharmacological Relevance
While direct pharmacological data for the target compound is unavailable in the provided evidence, insights can be extrapolated from analogues:
- 6,7-Dimethoxy Isoquinolines: Derivatives like 6f and are associated with kinase inhibition (e.g., tyrosine kinases) and angiotensin-converting enzyme (ACE) modulation, respectively . The target’s diethyl carboxamide may enhance blood-brain barrier penetration for CNS targets.
Biological Activity
N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide is a synthetic compound belonging to the isoquinoline class, known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a molecular formula of C_{20}H_{24}N_{2}O_{4} and a molar mass of approximately 364.45 g/mol. Its structure includes:
- Phenyl group : Enhances lipophilicity.
- Methoxy groups : Located at the 6 and 7 positions, contributing to its chemical reactivity.
- Carboxamide group : Positioned at the 3 position, which can undergo hydrolysis under various conditions.
The presence of diethyl substituents increases its lipophilicity, potentially influencing its biological activity and pharmacokinetics.
Biological Activity Overview
This compound has shown promise in various biological assays. Its potential applications in medicinal chemistry include:
- Cancer therapy : Preliminary studies suggest that isoquinoline derivatives can modulate signaling pathways involved in cancer progression.
- Neurodegenerative disorders : The compound may interact with neurotransmitter systems, offering therapeutic avenues for conditions like Alzheimer's disease.
Research indicates that isoquinoline derivatives can act on multiple biological targets:
- Enzyme Inhibition : Compounds similar to this compound exhibit inhibitory effects on specific enzymes involved in disease pathways.
- Receptor Modulation : The compound may bind to various receptors, influencing neurotransmitter dynamics and potentially offering neuroprotective effects .
Case Studies and Experimental Evidence
Several studies have investigated the biological activity of isoquinoline derivatives closely related to this compound:
- HIV Inhibition : A study on structurally similar compounds demonstrated moderate to promising inhibition of HIV reverse transcriptase (RT), suggesting potential antiviral applications .
- Anticancer Activity : Research has indicated that certain isoquinoline derivatives can induce apoptosis in cancer cells through modulation of apoptotic pathways .
Comparative Analysis of Isoquinoline Derivatives
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-6,7-dimethoxyisoquinoline | Methyl group at position 1 | Varies; potential anticancer properties |
| N,N-Diethyl-4-methoxyisoquinoline | Methoxy group at position 4 | Neuroprotective effects observed |
| 6-Methoxy-1-(4-methylphenyl)isoquinoline | Substituent at position 1 | Modulates neurotransmitter systems |
| N,N-Diethyl-2-methoxybenzo[b]thiophene | Benzothiophene core with methoxy substitution | Distinct chemical behavior; further studies needed |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-Diethyl-6,7-dimethoxy-1-phenylisoquinoline-3-carboxamide, and what critical parameters influence yield?
- The compound can be synthesized via Pd(II)-catalyzed cross-coupling reactions, as demonstrated in analogous isoquinoline derivatives. Key steps include cyclization of dimethoxy-substituted precursors and functionalization of the carboxamide group using N,N-diethylamine . Reaction conditions such as solvent polarity (e.g., ethanol or dichloromethane), temperature (room temperature to reflux), and catalyst loading (e.g., 10 µmol Pd(OAc)₂) significantly impact yield. Column chromatography with eluents like CH₂Cl₂/EtOAc (5:1 v/v) is recommended for purification .
- For metal-free routes, DDQ-promoted oxidative α-cyanation under mild conditions achieved 99% yield in structurally related dihydroisoquinoline carboxamides, highlighting the importance of oxidant choice and solvent optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
- 1H/13C-NMR : Focus on the diethylamide protons (δ 3.25–3.45 ppm, quartets) and methoxy groups (δ 3.86 ppm, singlet). Aromatic protons in the isoquinoline core appear as singlets (δ 6.58–6.62 ppm) due to dimethoxy shielding .
- IR : Confirm the carboxamide C=O stretch at ~1635 cm⁻¹ and methoxy C-O vibrations near 1250 cm⁻¹ .
- HRMS : Use high-resolution mass spectrometry to verify the molecular ion ([M+H]+) and rule out byproducts, as shown in analogous studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Discrepancies often arise from variations in precursor purity, solvent drying, or catalyst deactivation. For example, trace moisture in ethanol can reduce Pd(II) catalyst efficiency, lowering yields from >90% to <50% . Systematic DOE (Design of Experiments) approaches, including screening solvents (e.g., DMF vs. THF) and optimizing reaction times (20–24 hours), are critical .
- Advanced characterization (e.g., X-ray crystallography) of intermediates, as applied to the tetrahydroisoquinoline analog in , can identify steric or electronic factors affecting reactivity.
Q. What strategies are recommended for improving the compound’s stability during long-term storage?
- The compound’s dimethoxy and phenyl groups may confer sensitivity to light/oxidation. Store in amber vials under inert gas (N₂/Ar) at –20°C. Purity should be verified via HPLC (C18 column, acetonitrile/water gradient) before storage, as impurities accelerate degradation .
Q. How can computational tools aid in retrosynthetic planning or predicting reaction pathways?
- Retrosynthesis platforms like Reaxys and Pistachio leverage databases of analogous isoquinoline syntheses to propose feasible routes. For example, the Template_relevance Reaxys_biocatalysis model identifies one-step amidation or cyclization pathways .
- DFT calculations can optimize transition states for critical steps (e.g., ring closure), reducing trial-and-error in lab workflows .
Methodological Guidance for Data Interpretation
Q. How should researchers address conflicting NMR data for diethylamide protons in related compounds?
- Diastereotopic splitting of N-CH₂ protons (e.g., δ 3.65 and 3.20 ppm in ) can occur due to restricted rotation. Use variable-temperature NMR to confirm dynamic effects or employ 2D-COSY to resolve coupling patterns.
Q. What analytical workflows are recommended for detecting trace byproducts in final batches?
- Combine LC-MS (for molecular weight identification) with 1H-NMR spiking experiments using synthesized standards. For example, in , trifluoroacetate salts of impurities were identified via HRMS and eliminated by adjusting pH during extraction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
